
3-(2,5-Dichlorophenyl)acrylic acid
Descripción general
Descripción
3-(2,5-Dichlorophenyl)acrylic acid is a chemical compound that belongs to the family of acrylic acids, which are characterized by the presence of a vinyl group adjacent to the carboxylic acid moiety. The specific structure of this compound includes a phenyl ring substituted with two chlorine atoms at the 2 and 5 positions, which can influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of acrylic acid derivatives can be achieved through various methods. For instance, the synthesis of poly(3-thiophen-3-yl acrylic acid) involves chemical oxidative coupling using anhydrous ferric chloride followed by alkaline hydrolysis, indicating that similar strategies could be employed for synthesizing related compounds . Another example is the synthesis of a novel acrylic acid derivative through acid hydrolysis of a precursor compound in glacial acetic acid . These methods suggest that the synthesis of this compound could potentially be carried out through related synthetic routes involving halogenated precursors and appropriate hydrolysis conditions.
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives can be elucidated using techniques such as X-ray crystallography. For example, the E and Z isomers of a related compound were separated and their structures confirmed by single crystal X-ray diffraction . Similarly, the crystal structure of (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid was determined, revealing the presence of multiple molecules in the asymmetric unit and various hydrogen-bond motifs . These studies demonstrate the importance of crystallography in determining the precise molecular geometry of acrylic acid derivatives, which would be applicable to this compound as well.
Chemical Reactions Analysis
Acrylic acid derivatives can participate in a range of chemical reactions due to the reactivity of the acrylic moiety. The presence of the vinyl group allows for reactions such as polymerization, as seen in the formation of polythiophene derivatives . Additionally, the carboxylic acid group can form hydrogen bonds, as observed in the crystal structures of various acrylic acid derivatives . The chlorinated phenyl ring in this compound could also influence its reactivity, potentially leading to unique chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives can be diverse. For instance, the solubility of poly(3-thiophen-3-yl acrylic acid) in polar solvents is a notable physical property . The optoelectronic properties of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, such as its dipole moment and hyperpolarizability, highlight the potential of these compounds in applications like dye-sensitized solar cells . The thermal and luminescence properties of coordination polymers formed with trans-3-(3-pyridyl)acrylic acid further illustrate the varied properties that can be exhibited by acrylic acid derivatives . These examples provide insight into the types of properties that could be expected from this compound, including its solubility, electronic characteristics, and potential for forming coordination complexes.
Aplicaciones Científicas De Investigación
1. Electronic Properties and Polymer Development
3-(2,5-Dichlorophenyl)acrylic acid has been studied for its role in the development of novel polymers with unique electronic properties. Bertran et al. (2008) explored the structural and electronic properties of poly(3-thiophen-3-yl-acrylic acid), a polymer derivative soluble in polar solvents, through a combination of theoretical and experimental approaches. This research suggests that such polymers could have significant applications in electronic and photovoltaic devices (Bertran et al., 2008).
2. Corrosion Inhibition
Research by Baskar et al. (2014) investigated the use of photo-cross-linkable polymers, which incorporate elements like this compound, as corrosion inhibitors. Their study demonstrated that these polymers are highly effective in preventing corrosion of mild steel in hydrochloric acid medium, offering potential applications in materials protection and engineering (Baskar et al., 2014).
3. Solar Cell Applications
The molecular engineering of organic sensitizers for solar cell applications often involves the use of compounds like this compound. Kim et al. (2006) developed novel organic sensitizers with functionalized unsymmetrical structures, demonstrating high efficiency in photon to current conversion, which is pivotal for advancing solar cell technology (Kim et al., 2006).
4. Tissue Engineering
In the field of tissue engineering, the modification of polymers with acrylic acid has been explored. Grøndahl et al. (2005) reported on the polymeric grafting of acrylic acid onto poly(3-hydroxybutyrate-co-3-hydroxyvalerate) for surface functionalization. Such modifications have implications for developing biomaterials for medical applications (Grøndahl et al., 2005).
5. Optoelectronic Material Development
Fonkem et al. (2019) conducted a theoretical study on the optoelectronic properties of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a compound closely related to this compound. Their findings indicate potential applications in developing nonlinear optical materials, which are crucial for various optoelectronic devices (Fonkem et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYBVUOVYNSRSE-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20595-47-5 | |
| Record name | (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



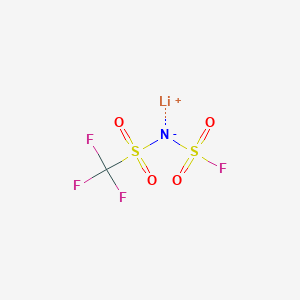
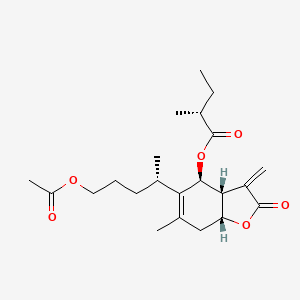
![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)
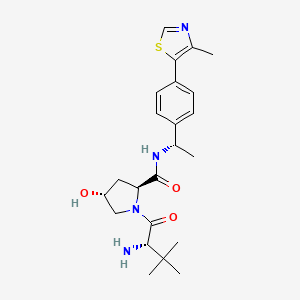

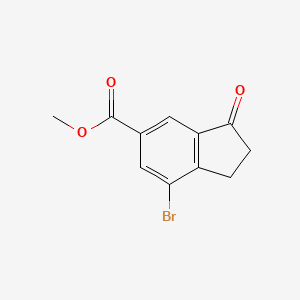
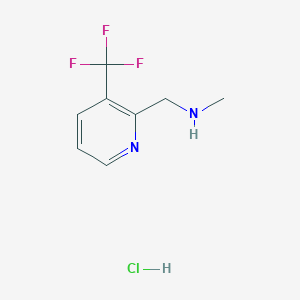



![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B3028369.png)
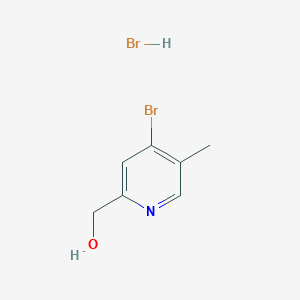
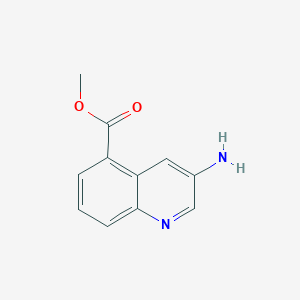
![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)